Synthesis of Hydroquinine 9-Phenanthryl Ether: A Technical Guide for Advanced Research
Synthesis of Hydroquinine 9-Phenanthryl Ether: A Technical Guide for Advanced Research
This guide provides a comprehensive technical overview for the synthesis of hydroquinine 9-phenanthryl ether, a chiral derivative of the Cinchona alkaloid hydroquinine. This document is intended for researchers, scientists, and professionals in drug development and asymmetric catalysis, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic pathway.
Introduction
Cinchona alkaloids, with their rigid bicyclic core and multiple stereocenters, are invaluable scaffolds in medicinal chemistry and asymmetric catalysis.[1] Modification of their native structure allows for the fine-tuning of their catalytic and biological properties. The synthesis of hydroquinine 9-phenanthryl ether involves the etherification of the C9 hydroxyl group of hydroquinine, introducing a bulky, aromatic phenanthryl moiety. This modification can significantly alter the steric and electronic environment around the catalytic pocket, making it a valuable ligand for a variety of asymmetric transformations.[2]
This guide will detail a robust and reproducible synthetic protocol based on the well-established Williamson ether synthesis, providing the necessary information for its successful implementation in a laboratory setting.[3]
Synthetic Pathway Overview
The synthesis of hydroquinine 9-phenanthryl ether is achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the deprotonation of the C9 hydroxyl group of hydroquinine to form a potent nucleophile, the alkoxide, which then displaces a halide from an electrophilic phenanthryl source.
Caption: General synthetic scheme for hydroquinine 9-phenanthryl ether.
Experimental Protocols
Part 1: Synthesis of 9-Bromophenanthrene
The synthesis of the electrophilic partner, 9-bromophenanthrene, is a critical preliminary step. A reliable method involves the direct bromination of phenanthrene.
Materials and Reagents:
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Phenanthrene
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Bromine
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Carbon tetrachloride (or a safer alternative solvent)
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Sodium bisulfite solution
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Anhydrous magnesium sulfate
Step-by-Step Methodology:
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In a well-ventilated fume hood, dissolve phenanthrene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Heat the solution to a gentle reflux.
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Slowly add a solution of bromine in carbon tetrachloride dropwise to the refluxing mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reflux.
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After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.
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Cool the reaction mixture to room temperature and wash it with a saturated sodium bisulfite solution to quench any unreacted bromine.
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Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to yield crude 9-bromophenanthrene.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 9-bromophenanthrene.
Part 2: Synthesis of Hydroquinine 9-Phenanthryl Ether
This procedure details the core Williamson ether synthesis to couple hydroquinine with 9-bromophenanthrene.
Materials and Reagents:
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Hydroquinine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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9-Bromophenanthrene
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Step-by-Step Methodology:
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Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 equivalents) in anhydrous DMF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer.
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In a separate flask, dissolve hydroquinine (1.0 equivalent) in a minimum amount of anhydrous DMF.
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Slowly add the hydroquinine solution to the sodium hydride suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
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Dissolve 9-bromophenanthrene (1.2 equivalents) in anhydrous DMF and add this solution dropwise to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure hydroquinine 9-phenanthryl ether.
Caption: Detailed workflow for the synthesis of hydroquinine 9-phenanthryl ether.
Experimental Data Summary
The following table summarizes the key physical and analytical data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | CAS Number |
| Hydroquinine | C₂₀H₂₆N₂O₂ | 326.43 | 172-175 | +142° (c=1, EtOH) | 522-66-7 |
| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 63-65 | N/A | 573-17-1 |
| Hydroquinine 9-phenanthryl ether | C₃₄H₃₄N₂O₂ | 502.65 | 120 (dec.) [4] | +420° (c=1, EtOH) [4] | 135096-78-5 [4] |
Note: The optical rotation of hydroquinine can vary depending on the solvent and concentration.
Mechanistic Insights and Trustworthiness
The Williamson ether synthesis proceeds via an SN2 mechanism. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the sterically hindered C9 hydroxyl group of hydroquinine, forming the sodium alkoxide. The use of a polar aprotic solvent like DMF is ideal as it effectively solvates the sodium cation, leaving a highly reactive, "naked" alkoxide nucleophile, and it can support the SN2 transition state.[3]
To ensure the trustworthiness of this protocol, several self-validating checks are integrated:
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Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential. The disappearance of the starting materials (hydroquinine and 9-bromophenanthrene) and the appearance of a new, less polar spot corresponding to the product provide a real-time assessment of the reaction's success.
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Characterization: The final product must be thoroughly characterized and the data compared with known values. Key characterization techniques include:
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¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule, including the presence of both the hydroquinine and phenanthryl moieties and the ether linkage. While a publicly available spectrum is not provided in the search results, ChemicalBook indicates its availability.[5]
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Mass Spectrometry: To verify the molecular weight of the product (502.65 g/mol ).
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Melting Point Determination: A sharp melting point is indicative of high purity. The literature value is approximately 120 °C with decomposition.[4]
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Polarimetry: To confirm the retention of chirality. The expected optical rotation is +420° (c=1, in ethanol).[4]
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Conclusion
The synthesis of hydroquinine 9-phenanthryl ether via the Williamson ether synthesis is a reliable and scalable method for accessing this valuable chiral ligand. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide should enable researchers to successfully synthesize and characterize this compound for applications in asymmetric catalysis and drug discovery.
References
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Organic Syntheses Procedure. Phenanthrene, 9-bromo-. Available from: [Link]
- Kacprzak, K.
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Scribd. Cinchona Alkaloids: Synthesis & Uses. Available from: [Link]
- Macmillan Group, Princeton University.
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ResearchGate. of hydroquinone etherification with different substrates under modified Mitsunobu conditions. Available from: [Link]
